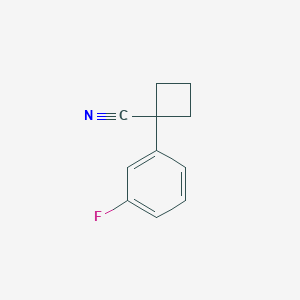
1-(3-Fluorophenyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
“1-(3-Fluorophenyl)cyclobutanecarbonitrile” is an organic compound with the CAS Number: 179411-83-7 . It has a molecular weight of 175.21 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorophenyl)cyclobutanecarbonitrile” is C11H10FN . The InChI code for the compound is 1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 .Physical And Chemical Properties Analysis
“1-(3-Fluorophenyl)cyclobutanecarbonitrile” is a liquid at room temperature . It has a molecular weight of 175.21 .Applications De Recherche Scientifique
Cyclobutadiene Systems and Aromaticity
Research into novel aromatic systems, such as cyclobutadiene dications, has shed light on the mesomeric interaction between aromatic cyclobutenediylium rings and phenyl rings, revealing a significant acceptance of α-electron density from the phenyl rings. This interaction is more pronounced in cyclobutadiene systems compared to cyclopropenium systems, indicating a unique stabilizing effect of phenyl and alkyl substituents on dications within these structures. This research provides foundational knowledge for the stabilization mechanisms of aromatic cations, which is critical for the development of new aromatic compounds and understanding their reactivity and stability (Olah & Staral, 1976).
Antiaromaticity in Conjugate Anions
The study of pentacarbonyl(cyclobutenylidene)chromium complexes highlights the formation of antiaromatic conjugate anions upon deprotonation, showcasing the impact of antiaromaticity on the kinetic and thermodynamic acidities of these complexes. This work is pivotal for understanding the reactivity and stability of antiaromatic compounds, influencing the design and synthesis of new molecular structures with potential applications in material science and catalysis (Bernasconi et al., 2004).
Fluoropolymer Synthesis in Supercritical CO2
The synthesis of fluoropolymers in supercritical carbon dioxide, avoiding the use of environmentally harmful chlorofluorocarbons (CFCs), represents a significant advancement in the development of high-performance materials with minimal environmental impact. This research offers a sustainable pathway for producing technologically important fluoropolymers, which are critical in various high-demand applications due to their unique properties (DeSimone et al., 1992).
Structural Insights from X-ray Diffraction
The X-ray diffraction studies of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated analogs provide detailed structural and conformational insights into these compounds. Understanding the molecular geometry and electronic effects of fluorination on cyclobutane rings is crucial for the design of new organic molecules with tailored physical and chemical properties, impacting various fields such as pharmaceuticals and materials science (Reisner et al., 1983).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFTXRURFRWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625502 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
CAS RN |
179411-83-7 | |
| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

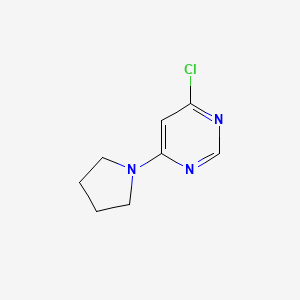
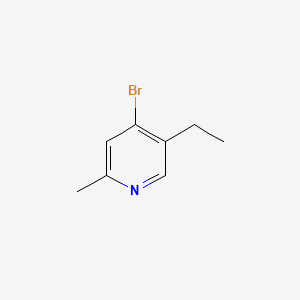
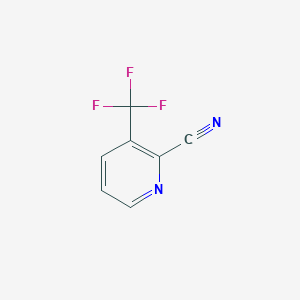
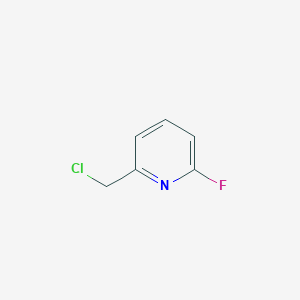
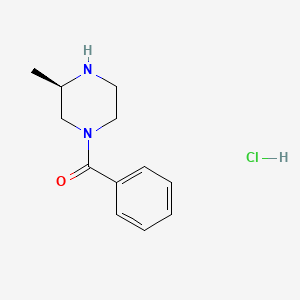
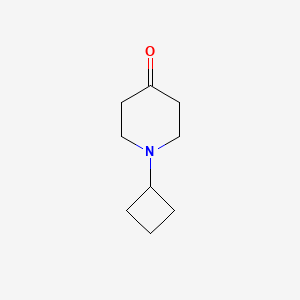
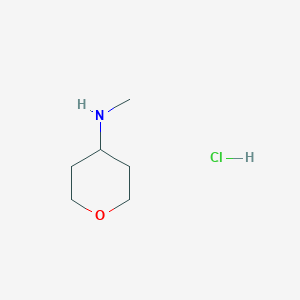
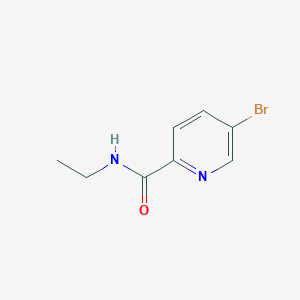
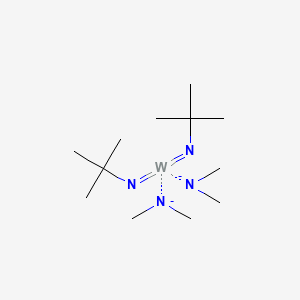
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
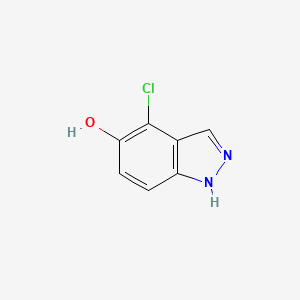
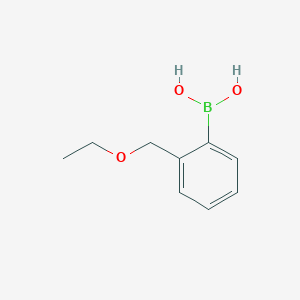
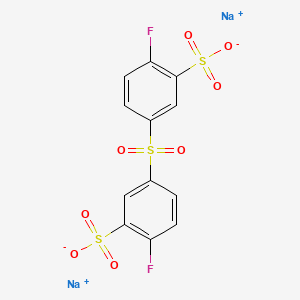
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)